

The Environmental Fate and Biodegradability of Dimethyl Hexadecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dimethyl hexadecanedioate	
Cat. No.:	B102918	Get Quote

Disclaimer: Experimental data on the environmental fate and biodegradability of **Dimethyl hexadecanedioate** (CAS: 19102-90-0) is limited in publicly accessible literature. This guide, therefore, utilizes data from structurally similar long-chain aliphatic esters and predictions from well-established Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein should be considered estimations pending experimental verification.

Predicted Environmental Fate and Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and environmental fate properties of a chemical based on its molecular structure. The following table summarizes the predicted properties for **Dimethyl hexadecanedioate**, which are crucial for understanding its environmental distribution and persistence.



Parameter	Predicted Value	Interpretation and Environmental Relevance
Molecular Weight	314.5 g/mol	A moderately sized molecule.
LogKow (Octanol-Water Partition Coefficient)	6.3	Indicates a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment.
Water Solubility	0.048 mg/L	Very low water solubility, suggesting that the compound will predominantly partition to soil, sediment, and biota rather than remaining in the water column.
Vapor Pressure	1.1 x 10 ⁻⁶ mmHg	Low vapor pressure, indicating that volatilization from water or soil surfaces is not a significant environmental fate process.
Henry's Law Constant	1.5×10^{-5} atm-m 3 /mol	A low value, further suggesting that volatilization from water is not a significant removal mechanism.
Soil Adsorption Coefficient (Koc)	1.2 x 10 ⁴ L/kg	High adsorption to soil and sediment organic carbon, indicating low mobility in soil and a tendency to be retained in the solid phase of aquatic systems.
Atmospheric Oxidation Half- Life	20 hours	If volatilized, it is expected to be rapidly degraded in the atmosphere by reacting with hydroxyl radicals.



Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of **Dimethyl hexadecanedioate** in the environment.

Hydrolysis

The ester linkages in **Dimethyl hexadecanedioate** are susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. This process is a critical first step in its environmental degradation, yielding methanol and hexadecanedioic acid. The rate of hydrolysis is pH-dependent, being faster under alkaline and acidic conditions compared to neutral pH.

Based on data for other long-chain aliphatic esters, the following hydrolysis half-lives are estimated:

рН	Estimated Half-Life	
4 (Acidic)	> 1 year	
7 (Neutral)	Months to > 1 year	
9 (Alkaline)	Weeks to Months	

Photolysis

Direct photolysis, the degradation of a molecule by direct absorption of sunlight, is not expected to be a significant fate process for **Dimethyl hexadecanedioate** as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals in water or on surfaces, may contribute to its degradation, although this is likely a minor pathway compared to biodegradation.

Biodegradation

The primary route for the environmental degradation of **Dimethyl hexadecanedioate** is expected to be biodegradation by microorganisms.

Ready Biodegradability



"Ready biodegradability" refers to the ability of a substance to undergo rapid and ultimate degradation in an aerobic aqueous environment under stringent laboratory conditions, as defined by standardized tests like the OECD 301 series.

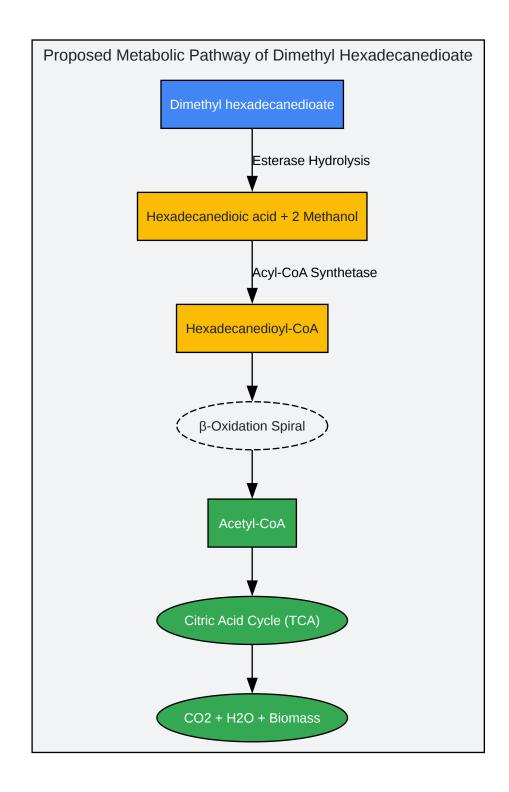
Based on its chemical structure (a long-chain aliphatic ester), **Dimethyl hexadecanedioate** is not expected to pass the stringent criteria for ready biodegradability. While it is likely to be biodegradable, the rate of degradation may not be rapid enough to meet the 10-day window requirement of these tests. Its low water solubility can also be a limiting factor for bioavailability to microorganisms in these aqueous tests.

Inherent Biodegradability and Proposed Metabolic Pathway

While not readily biodegradable, **Dimethyl hexadecanedioate** is expected to be inherently biodegradable, meaning it has the potential to be degraded by adapted microbial populations in the environment over a longer period. The proposed metabolic pathway is as follows:

- Initial Hydrolysis: The degradation process is initiated by the enzymatic hydrolysis of the two
 ester bonds by esterases, releasing two molecules of methanol and one molecule of
 hexadecanedioic acid.
- β-Oxidation of Hexadecanedioic Acid: The resulting hexadecanedioic acid, a long-chain dicarboxylic acid, is then metabolized through the β-oxidation pathway. This is a well-established metabolic route for fatty acids and dicarboxylic acids, where the molecule is sequentially shortened by two-carbon units, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) for energy production and biomass synthesis, leading to the ultimate mineralization of the parent compound to carbon dioxide and water.





Click to download full resolution via product page

Proposed metabolic pathway for **Dimethyl hexadecanedioate**.

Experimental Protocols



To definitively determine the environmental fate of **Dimethyl hexadecanedioate**, the following standardized experimental protocols would be employed.

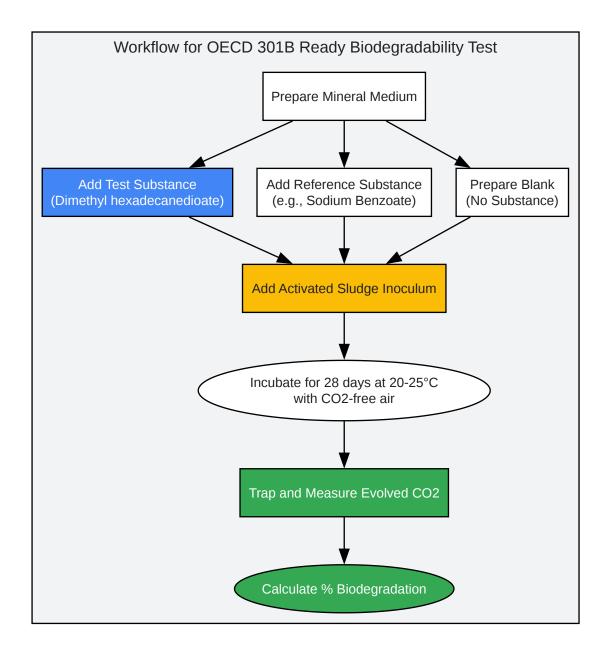
Ready Biodegradability: OECD 301B (CO₂ Evolution Test)

This test measures the amount of carbon dioxide produced during the biodegradation of the test substance by a mixed microbial inoculum.

Methodology:

- Preparation of Test Medium: A mineral salt medium is prepared, and the test substance is added as the sole source of organic carbon, typically at a concentration of 10-20 mg/L.
- Inoculum: An inoculum of microorganisms is obtained from the activated sludge of a wastewater treatment plant.
- Test Setup: The test substance and inoculum are combined in sealed vessels. Control vessels containing only the inoculum (to measure background CO₂ evolution) and reference vessels with a readily biodegradable substance (e.g., sodium benzoate, to ensure the inoculum is active) are also prepared.
- Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days with continuous aeration with CO₂-free air.
- CO₂ Measurement: The CO₂ produced in each vessel is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer at regular intervals.
- Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). To be considered readily biodegradable, at least 60% of the ThCO₂ must be produced within a 10-day window during the 28-day test period.





Click to download full resolution via product page

Experimental workflow for the OECD 301B CO₂ Evolution Test.

Hydrolysis as a Function of pH: OECD 111

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals at different pH values.

Methodology:



- Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- Test Substance Addition: A sterile solution of **Dimethyl hexadecanedioate** is added to the buffer solutions at a low concentration.
- Incubation: The solutions are incubated in the dark at a constant temperature.
- Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC or GC-MS).
- Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis rate constant and the half-life are then calculated for each pH.

Conclusion

In the absence of experimental data, a comprehensive assessment based on QSAR modeling and analogy to structurally similar compounds suggests that **Dimethyl hexadecanedioate** is not likely to be readily biodegradable but is expected to be inherently biodegradable in the environment. Its primary degradation pathway is predicted to be an initial enzymatic hydrolysis of the ester bonds, followed by the β -oxidation of the resulting hexadecanedioic acid. Due to its high LogKow and low water solubility, **Dimethyl hexadecanedioate** is expected to partition to soil and sediment, where it will be available for microbial degradation. Abiotic degradation processes such as hydrolysis and photolysis are considered to be minor contributors to its overall environmental fate. The generation of experimental data using standardized OECD protocols is essential to confirm these predictions and to conduct a thorough environmental risk assessment.

 To cite this document: BenchChem. [The Environmental Fate and Biodegradability of Dimethyl Hexadecanedioate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102918#environmental-fate-and-biodegradability-of-dimethyl-hexadecanedioate]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com